molecular formula C16H16N4O B11815568 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B11815568
M. Wt: 280.32 g/mol
InChI Key: WTVOTHSVCDEYBS-UHFFFAOYSA-N
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Description

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a triazole moiety and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenol with a suitable triazole precursor, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyridine ring may participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)benzene
  • 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)thiophene

Uniqueness

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. The dimethylphenoxy group further enhances its lipophilicity and potential biological activity.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

4-[5-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4O/c1-11-3-4-14(9-12(11)2)21-10-15-18-16(20-19-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,19,20)

InChI Key

WTVOTHSVCDEYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3)C

Origin of Product

United States

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